molecular formula C16H19ClN2O3S B12186615 4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzene-1-sulfonamide

4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B12186615
M. Wt: 354.9 g/mol
InChI Key: UTFBEOLXVBNQKZ-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a butoxy group, a chloropyridinyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(5-chloropyridin-2-yl)benzamide
  • 4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
  • 4-butoxy-N-(5-chloro-2-pyridinyl)benzenesulfonamide

Uniqueness

4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with different molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C16H19ClN2O3S

Molecular Weight

354.9 g/mol

IUPAC Name

4-butoxy-N-(5-chloropyridin-2-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C16H19ClN2O3S/c1-3-4-9-22-15-7-6-14(10-12(15)2)23(20,21)19-16-8-5-13(17)11-18-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,18,19)

InChI Key

UTFBEOLXVBNQKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C

Origin of Product

United States

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